molecular formula C11H13BrO3 B185380 3-Bromo-4-isobutoxybenzoic acid CAS No. 881583-05-7

3-Bromo-4-isobutoxybenzoic acid

Cat. No.: B185380
CAS No.: 881583-05-7
M. Wt: 273.12 g/mol
InChI Key: NTAPCKAPRLFNDG-UHFFFAOYSA-N
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Description

3-Bromo-4-isobutoxybenzoic acid is a benzoic acid derivative valued in organic and materials chemistry research. This compound integrates a carboxylic acid group, a bromo substituent, and an isobutoxy chain on a benzene ring, making it a versatile building block for synthesizing more complex organic molecules and functional materials. Researchers utilize this compound primarily as an organic precursor. The bromine atom serves as a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of biaryl systems or extended conjugated structures. The carboxylic acid group can undergo various transformations, including esterification or amidation, to create a diverse library of derivatives for structure-activity relationship (SAR) studies. Benzoic acid derivatives are extensively investigated as effective corrosion inhibitors for metals like stainless steel in acidic environments . The adsorption of these molecules onto metal surfaces, often through interactions between the aromatic system, heteroatoms, and the metal, helps mitigate electrochemical degradation processes . The specific structure of this compound, combining an electron-withdrawing bromo group and an electron-donating isobutoxy chain, allows researchers to fine-tune its electronic properties and adsorption characteristics for such applications. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. For comprehensive handling instructions, safety data, and technical support, researchers should consult the relevant Material Safety Data Sheet (MSDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-(2-methylpropoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-7(2)6-15-10-4-3-8(11(13)14)5-9(10)12/h3-5,7H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAPCKAPRLFNDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474258
Record name 3-bromo-4-isobutoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881583-05-7
Record name 3-bromo-4-isobutoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Reactivity of 3 Bromo 4 Isobutoxybenzoic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a key site for the chemical reactivity of 3-bromo-4-isobutoxybenzoic acid, enabling transformations into various derivatives such as esters, amides, and acyl halides.

The carboxylic acid group of this compound can undergo esterification, a reaction that involves the conversion of the carboxylic acid into an ester in the presence of an alcohol and an acid catalyst. This reaction is reversible, and the corresponding ester can be hydrolyzed back to the carboxylic acid and alcohol under acidic or basic conditions.

ReactionReactantsProductsConditions
EsterificationThis compound, Alcohol (e.g., Methanol, Ethanol)Corresponding Ester (e.g., Methyl 3-bromo-4-isobutoxybenzoate)Acid catalyst (e.g., H₂SO₄), Heat
Ester HydrolysisEster of this compound, WaterThis compound, AlcoholAcid or Base catalyst, Heat

Amidation of this compound involves its reaction with an amine to form an amide. This transformation typically requires the activation of the carboxylic acid, for instance, by converting it into a more reactive acyl chloride or by using coupling agents. These methods facilitate the formation of the robust amide bond. ambeed.com

ReactionReactantsProductsReagents/Conditions
AmidationThis compound, Amine (Primary or Secondary)N-substituted 3-bromo-4-isobutoxybenzamideCoupling agents (e.g., DCC, EDC), or conversion to acyl chloride followed by amine addition

The hydroxyl group of the carboxylic acid can be replaced by a halogen, typically chlorine, to form an acyl halide. This is a crucial step for activating the carboxyl group for subsequent reactions, such as the aforementioned amidation or certain esterifications. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly employed for this transformation. ambeed.com

ReactionReactantsProductsReagents
Acyl Halide FormationThis compound3-Bromo-4-isobutoxybenzoyl chlorideThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

Transformations Involving the Bromine Substituent

The bromine atom attached to the aromatic ring provides another avenue for modifying the structure of this compound, primarily through substitution and cross-coupling reactions.

While aromatic rings are generally resistant to nucleophilic attack, the bromine atom on the this compound ring can be displaced by strong nucleophiles under specific conditions. The presence of the electron-withdrawing carboxyl group can facilitate this reaction, although the isobutoxy group may introduce some steric hindrance.

ReactionReactantsProductsConditions
Nucleophilic Aromatic SubstitutionThis compound, Nucleophile (e.g., -NH₂, -OR, -SR)3-Substituted-4-isobutoxybenzoic acidHigh temperature, High pressure, sometimes with a catalyst

The bromine substituent is well-suited for participating in various transition metal-catalyzed cross-coupling reactions. Although specific examples for this compound are not extensively detailed, related structures undergo reactions like the Heck reaction. In such a reaction, the aryl bromide would couple with an alkene in the presence of a palladium catalyst to form a new carbon-carbon bond.

ReactionReactantsProductsCatalyst/Conditions
Heck Reaction (example with a related structure)Aryl Bromide (e.g., a 3-bromo-4-alkoxybenzoic acid derivative), AlkeneSubstituted AlkenePalladium catalyst (e.g., Pd(OAc)₂), Base, Ligand

Reductive Debromination Pathways

The carbon-bromine bond in this compound represents a key site for chemical modification, including its complete removal through reductive debromination. This transformation is valuable for accessing the corresponding 4-isobutoxybenzoic acid scaffold or as a strategic step in a multi-step synthesis where the bromine atom has served as a temporary directing or blocking group. Several methods are effective for this purpose, with palladium-catalyzed reactions being the most prominent.

Catalytic hydrogenation is a classic and effective method for the reductive cleavage of aryl-halogen bonds. Typically, this reaction is performed using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen gas atmosphere. organic-chemistry.orglibretexts.org A significant advantage of this method is its selectivity; the aryl bromide can be reduced under neutral conditions in the presence of other functional groups, including the carboxylic acid and the ether linkage, which remain intact. organic-chemistry.org The reaction proceeds via the oxidative addition of the aryl bromide to the palladium(0) surface, followed by hydrogenolysis.

More contemporary methods offer milder conditions and employ alternative hydrogen sources. Palladium-catalyzed dehalogenations can be achieved using various reducing agents. lookchem.com For instance, an efficient and environmentally favorable method utilizes a palladium catalyst with a silane, such as tetramethyldisiloxane (TMDS), as the reductant in water. acs.org This system generates dihydrogen in situ and effectively reduces aryl bromides at room temperature. acs.org Another practical approach involves using a palladium catalyst, like palladium acetate, with a phosphine (B1218219) ligand and a simple hydrogen donor such as iso-propanol in the presence of a base like potassium carbonate. lookchem.com These methods are known for their high functional group tolerance, making them well-suited for complex molecules like this compound. lookchem.comresearchgate.net

Table 1: Selected Methods for Reductive Debromination of Aryl Bromides

Catalyst SystemReductant / H-SourceSolventConditionsFunctional Group Tolerance
10% Pd/CH₂ (gas)Alcohols (e.g., MeOH, EtOH)Room temperature, atmospheric pressureExcellent; tolerates acids, esters, ethers, ketones. organic-chemistry.org
PdCl₂Tetramethyldisiloxane (TMDS)WaterRoom temperatureGood; tolerates ketones and aldehydes. acs.org
Pd(OAc)₂ / PPh₃iso-PropanolDMF80 °CExcellent; tolerates amides, ethers, phenols, esters. lookchem.com

Reactivity of the Isobutoxy Group

The isobutoxy group (–O–CH₂CH(CH₃)₂) is a defining feature of the molecule, influencing its solubility and steric profile. While generally stable, this ether linkage can undergo specific chemical transformations, primarily cleavage under strong acidic conditions.

Ether Cleavage Reactions

Aryl ethers, such as the isobutoxy group attached to the benzene (B151609) ring of the title compound, are generally robust but can be cleaved by strong acids. masterorganicchemistry.com This reaction is a fundamental transformation in organic synthesis, often used as a deprotection step for a hydroxyl group. The most effective reagents for this purpose are strong protic acids like hydrogen bromide (HBr) and hydrogen iodide (HI), or potent Lewis acids, most notably boron tribromide (BBr₃). masterorganicchemistry.comnih.gov

The mechanism of cleavage by HBr or HI begins with the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). youtube.com The halide anion (Br⁻ or I⁻) then acts as a nucleophile, attacking the electrophilic carbon of the alkyl portion of the ether. For the isobutoxy group, which is a primary alkyl ether, this attack proceeds via an Sₙ2 mechanism at the less hindered methylene (B1212753) carbon (–O–C H₂–). masterorganicchemistry.com This results in the cleavage of the carbon-oxygen bond, producing 3-bromo-4-hydroxybenzoic acid and 1-bromo-2-methylpropane (B43306) (isobutyl bromide).

Boron tribromide (BBr₃) is an exceptionally efficient reagent for cleaving aryl ethers and operates under milder conditions than HBr or HI. nih.govnih.gov The reaction is initiated by the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. This is followed by an intramolecular or intermolecular nucleophilic attack of a bromide ion on the alkyl group, leading to the cleavage of the C–O bond. nih.govpearson.com A key advantage of BBr₃ is that it can often cleave multiple ether equivalents, and the reaction is typically completed by an aqueous workup to hydrolyze the resulting borate (B1201080) ester and liberate the phenol. nih.govnih.gov

Table 2: Reagents for Ether Cleavage of this compound

ReagentMechanism TypeProductsTypical Conditions
HBr (conc. aq.)Sₙ23-Bromo-4-hydroxybenzoic acid + Isobutyl bromideReflux, high temperature
HI (conc. aq.)Sₙ23-Bromo-4-hydroxybenzoic acid + Isobutyl iodideReflux, high temperature
BBr₃Lewis Acid-Assisted Sₙ23-Bromo-4-hydroxybenzoic acid + Isobutyl bromideDichloromethane (DCM), -78 °C to room temperature

Oxidative Stability and Transformations

The oxidative stability of a molecule refers to its resistance to degradation by oxidizing agents. metrohmusa.comanalis.com.my The this compound molecule is generally robust under many common oxidative conditions, a property largely conferred by the stability of the ether linkage and the deactivated aromatic ring.

The isobutoxy group itself does not possess readily oxidizable functionalities. Ethers are known to be relatively inert to many oxidants unless adjacent to a position that can stabilize a radical or carbocation (e.g., allylic or benzylic ethers). While the ether is attached to a benzene ring, the primary C-H bonds of the isobutyl group are not exceptionally labile. Evidence for its stability comes from the common synthetic routes to this compound itself, which often involve the oxidation of the corresponding 3-bromo-4-isobutoxybenzaldehyde. This oxidation, carried out with reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), proceeds to form the carboxylic acid while leaving the isobutoxy group and the aryl bromide intact.

This indicates a high degree of stability towards standard synthetic oxidants. However, under forcing oxidative conditions, such as prolonged exposure to high temperatures and oxygen or very powerful oxidizing agents, degradation would eventually occur. biosynthetic.comscielo.br Such transformations are not typical in synthetic applications and generally require conditions designed to measure the oxidative shelf-life of materials like oils and fats. metrohmusa.com For the purposes of synthetic chemistry, the isobutoxy group can be considered a stable moiety that does not readily undergo oxidative transformation.

Derivatization for Library Synthesis and Functional Exploration

This compound is a valuable scaffold for the synthesis of chemical libraries aimed at drug discovery and functional exploration. Its structure contains two orthogonal reactive handles—the carboxylic acid and the aryl bromide—that can be independently and selectively modified to generate a large array of diverse molecular structures.

The carboxylic acid group is readily derivatized, most commonly through amide bond formation. nih.gov By coupling the carboxylic acid with a diverse panel of primary or secondary amines, a library of amides can be rapidly synthesized. This transformation is typically achieved using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in the presence of a base. This approach is fundamental in medicinal chemistry for exploring the structure-activity relationship (SAR) of a lead compound. oregonstate.educhemrxiv.org

The bromo substituent serves as a versatile anchor point for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an aryl halide with a boronic acid or ester, is a particularly powerful tool in this context. diva-portal.orglibretexts.org The bromo group of this compound (or its ester or amide derivatives) can be coupled with a wide variety of aryl, heteroaryl, or vinyl boronic acids. nih.govnih.gov This reaction facilitates the construction of biaryl scaffolds, which are privileged structures in many biologically active molecules. nih.gov This strategy allows for systematic variation of the substituent at the 3-position, enabling a deep probe of the target's binding pocket. The generation of compound libraries through parallel synthesis using such coupling reactions is a cornerstone of modern drug discovery. chemrxiv.orgnih.gov

Table 3: Key Derivatization Reactions for Library Synthesis

Reaction TypeReagents & ConditionsResulting Functional Group / StructurePurpose in Library Synthesis
Amide CouplingAmine (R¹R²NH), HATU, DIPEA, DMFCarboxamide (-CONR¹R²)Exploration of interactions via the carboxylic acid vector; modification of solubility and H-bonding properties. chemrxiv.org
Suzuki-Miyaura CouplingArylboronic acid (Ar-B(OH)₂), Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Dioxane/H₂O)Biaryl or substituted arylSystematic exploration of steric and electronic requirements at the 3-position of the benzene ring. nih.gov

Role As a Synthetic Intermediate in Advanced Materials and Bioactive Compounds

Building Block in Complex Organic Molecule Synthesis

3-Bromo-4-isobutoxybenzoic acid serves as a quintessential organic building block, a term for a functionalized molecule used in the modular, bottom-up assembly of more complex molecular structures. The strategic placement of its functional groups—the carboxylic acid for amide or ester formation, the bromine atom for cross-coupling reactions, and the isobutoxy group for modifying solubility and steric properties—makes it a valuable precursor. Chemists utilize this compound to construct sophisticated molecular architectures, including those with applications as pharmaceuticals and other biologically active agents.

Precursor for Pharmaceutical Scaffolds and Prodrug Design

The structure of this compound is an attractive scaffold for the development of new therapeutic agents. Its derivatization allows for the systematic exploration of structure-activity relationships, a critical process in drug discovery.

Derivatization for c-Myc Inhibitor DevelopmentThe c-Myc oncogene is a critical target in cancer therapy, and its interaction with its partner protein, Max, is essential for its function. Small molecules that can disrupt this protein-protein interaction are of significant interest. Research into synthetic α-helix mimetics has yielded potent inhibitors of the c-Myc-Max interaction.nih.govresearchgate.netutoronto.canih.govOne study detailed the design of such inhibitors built upon a substituted benzoic acid scaffold.nih.govutoronto.canih.govThe synthesis of these complex inhibitors involves starting materials like 3-amino-4-isobutoxybenzoic acid, which can be prepared from this compound. These molecules were shown to perturb the binding of the c-Myc-Max heterodimer to its target DNA sequence, with some compounds exhibiting IC₅₀ values as low as 5.6 µM.nih.govresearchgate.netutoronto.canih.gov

The table below summarizes the activity of a derivative based on the 3-amino-4-isobutoxybenzoic acid scaffold.

Compound ID Target Activity (IC₅₀)
4dac-Myc-Max Heterodimer5.6 µM

This data is based on derivatives synthesized from precursors related to this compound. nih.govnih.gov

Applications in Agrochemical and Industrial Precursor Development

The development of novel agrochemicals for crop protection and growth regulation is essential for modern agriculture. Substituted benzoic acids are a well-established class of compounds with herbicidal and fungicidal properties. A patent for a closely related compound, 3-bromo-4-methoxybenzoic acid, demonstrates its utility in this field. google.com This methoxy (B1213986) analog was found to have a significant inhibitory effect on pathogenic fungi responsible for diseases like apple rot and grape white rot, and it also displayed activity against various weeds and acted as a plant growth regulator. google.com The isobutoxy group of this compound, being larger and more lipophilic than a methoxy group, could offer different penetration and transport properties in plants and fungi, potentially leading to improved efficacy or a different spectrum of activity. This makes it a prime candidate for synthesis and screening in agrochemical research programs.

Utility in Chemical Biology as a Probe for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific protein target, allowing researchers to study that target's function in complex biological systems. While this compound has not been specifically reported as a chemical probe, its structure provides the necessary handles for such an application. The carboxylic acid group can be used to link to reporter tags (like fluorescent dyes or biotin), and the bromo-isobutoxy-phenyl core can serve as the recognition element for a protein's binding site. Further research could explore the derivatization of this compound to create novel probes for investigating biological pathways.

Investigation of Enzyme-Catalyzed Reactions

The investigation of enzyme-catalyzed reactions involving this compound is largely informed by its structural relationship to other metabolized compounds and its role as an intermediate in the synthesis of drugs like Febuxostat. The metabolism of Febuxostat is known to be mediated by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs). This suggests that this compound itself is a likely substrate for these enzyme families.

Research on structurally similar compounds provides further clues. For instance, studies on 4-isobutylbenzoic acid have shown that it undergoes oxidation catalyzed by the CYP199A4 enzyme from Rhodopseudomonas palustris. This reaction yields metabolites hydroxylated at the benzylic position (54%) and the tertiary Cβ position (41%) of the isobutyl group, with a small amount of desaturation to form an alkene (5%). This suggests that the isobutoxy group of this compound is a probable site for enzymatic hydroxylation.

The presence of a bromine atom on the aromatic ring also opens up the possibility of enzymatic dehalogenation. While specific studies on this compound are limited, various microorganisms are known to possess enzymes capable of degrading halogenated aromatic compounds. For example, 4-Chlorobenzoate dehalogenase from Pseudomonas sp. can act on chlorinated nitroaromatic compounds. nih.gov This raises the possibility that microbial enzymes could catalyze the removal of the bromine atom from the benzoic acid ring.

The following table summarizes the potential enzyme-catalyzed reactions based on the structural features of this compound and studies on related compounds.

Structural Moiety Potential Enzyme-Catalyzed Reaction Enzyme Family/Type Potential Product(s)
Isobutoxy GroupHydroxylationCytochrome P450Hydroxylated derivatives at various positions of the isobutyl chain
Isobutoxy GroupO-DealkylationCytochrome P4503-Bromo-4-hydroxybenzoic acid and isobutyraldehyde
Bromine AtomDehalogenationDehalogenases4-Isobutoxybenzoic acid
Carboxylic AcidGlucuronidationUDP-glucuronosyltransferases (UGTs)Acyl-glucuronide conjugate

Exploration of Metabolic Pathways

The metabolic pathways of this compound are anticipated to follow the general routes of xenobiotic metabolism, primarily involving Phase I and Phase II reactions. As an intermediate in the synthesis of Febuxostat, its metabolic fate is closely linked to that of the parent drug.

Phase I Metabolism: This phase typically involves oxidation, reduction, and hydrolysis reactions catalyzed mainly by cytochrome P450 enzymes. mdpi.com Based on the enzymatic reactions discussed previously, the primary Phase I metabolic pathways for this compound are expected to be:

Oxidation of the Isobutoxy Group: Hydroxylation of the isobutyl chain is a likely primary metabolic step, leading to more polar metabolites that can be more easily excreted.

O-Dealkylation: Cleavage of the ether linkage would result in the formation of 3-bromo-4-hydroxybenzoic acid and isobutyraldehyde. This is a common metabolic pathway for aromatic ethers.

Debromination: While less certain without specific studies, enzymatic removal of the bromine atom could occur, leading to 4-isobutoxybenzoic acid.

Phase II Metabolism: In this phase, the parent compound or its Phase I metabolites are conjugated with endogenous molecules to further increase their water solubility and facilitate excretion. The carboxylic acid group of this compound makes it a prime candidate for glucuronidation, a major Phase II pathway. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govnih.gov The UGT1 and UGT2 families are known to be involved in the glucuronidation of Febuxostat, suggesting they would also act on its benzoic acid intermediate. nih.govresearchgate.net The resulting acyl-glucuronide would be a major excretory metabolite.

The following table outlines the probable metabolic pathway of this compound.

Metabolic Phase Reaction Type Key Enzymes Primary Metabolite(s)
Phase IOxidation (Hydroxylation)Cytochrome P450 (CYPs)Hydroxylated isobutoxybenzoic acid derivatives
Phase IO-DealkylationCytochrome P450 (CYPs)3-Bromo-4-hydroxybenzoic acid
Phase IDehalogenationDehalogenases4-Isobutoxybenzoic acid
Phase IIGlucuronidationUDP-glucuronosyltransferases (UGTs)3-Bromo-4-isobutoxybenzoyl-glucuronide

It is important to note that the presence of multiple substituents on the benzoic acid ring can influence the rate and site of metabolism. The interplay between the bromo and isobutoxy groups will ultimately determine the predominant metabolic pathway in a biological system. Further in vitro and in vivo studies are necessary to fully elucidate the specific enzymes and metabolic fate of this compound.

Structure Activity Relationship Sar Studies of Derivatives of 3 Bromo 4 Isobutoxybenzoic Acid

Methodologies for SAR Analysis

The investigation of SAR for benzoic acid derivatives employs a variety of methodologies, ranging from computational modeling to experimental assays. iomcworld.com

Quantitative Structure-Activity Relationship (QSAR): This approach uses statistical methods to correlate the chemical structure of compounds with their biological or chemical activity. orientjchem.org For benzoic acid derivatives, QSAR models can predict activity based on physicochemical parameters like lipophilicity (LogP) and electronic effects (pKa). orientjchem.org

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of 3-Bromo-4-isobutoxybenzoic acid derivatives, docking studies can elucidate how these molecules interact with biological targets such as enzymes or receptors. nih.gov

Experimental Assays: In vitro and in vivo experiments are essential for validating the predictions of computational models. These can include enzyme inhibition assays, cell-based assays, and animal studies to determine the actual biological or chemical effects of the synthesized derivatives. nih.gov

X-ray Crystallography: This technique provides a detailed three-dimensional structure of a molecule, offering insights into the spatial arrangement of its atoms and functional groups. icm.edu.pl This information is invaluable for understanding how the molecule interacts with its target. icm.edu.pl

Positional and Substituent Effects on Chemical Reactivity and Molecular Recognition

The specific placement and nature of substituents on the benzene (B151609) ring of this compound significantly influence its chemical reactivity and how it is recognized by other molecules.

The bromine atom at the 3-position and the isobutoxy group at the 4-position create a unique electronic and steric environment. The bromine atom is an electron-withdrawing group, which can influence the acidity of the carboxylic acid and the reactivity of the benzene ring in electrophilic aromatic substitution reactions. ontosight.ai

Role of the Carboxylic Acid Moiety in Functional Interactions

The carboxylic acid group is a key functional moiety in this compound, playing a pivotal role in its interactions. nih.gov

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor (through the hydroxyl group) and a hydrogen bond acceptor (through the carbonyl oxygen). researchgate.net This allows it to form strong interactions with biological macromolecules like proteins. researchgate.net

Ionic Interactions: At physiological pH, the carboxylic acid is typically deprotonated, forming a carboxylate anion. This negative charge can engage in ionic interactions with positively charged residues (e.g., arginine, lysine) in a protein's active site, contributing significantly to binding affinity. nih.gov

Acidity: The acidity of the carboxylic acid, influenced by the other substituents on the ring, determines its ionization state at a given pH, which in turn affects its solubility and ability to cross biological membranes. iitk.ac.in Studies have shown that the carboxylic acid moiety is often crucial for the biological activity of benzoic acid derivatives. nih.govwiley-vch.denih.gov

Impact of Aromatic Halogenation on Molecular Properties

The presence of a halogen atom, in this case, bromine, on the aromatic ring has a profound impact on the molecule's properties.

Electronegativity: Bromine is more electronegative than carbon, leading to a polarization of the carbon-bromine bond. This electron-withdrawing effect can increase the acidity of the carboxylic acid. docbrown.info

Lipophilicity: Halogenation generally increases the lipophilicity (fat-solubility) of a molecule. This can affect its absorption, distribution, metabolism, and excretion (ADME) properties in a biological system.

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. This can be an important interaction for molecular recognition and binding to biological targets.

Reactivity: The bromine atom serves as a handle for further chemical modifications through reactions like nucleophilic aromatic substitution or cross-coupling reactions, allowing for the synthesis of a diverse range of derivatives.

Influence of the Isobutoxy Side Chain on Conformation and Interactions

The isobutoxy side chain, an ether linkage with a branched alkyl group, significantly influences the molecule's three-dimensional shape and its interactions.

Conformational Flexibility: While bulky, the isobutoxy chain still possesses rotational freedom around its single bonds. rsc.orgrsc.org The preferred conformation will be a balance between minimizing steric clashes and maximizing favorable intramolecular and intermolecular interactions. rsc.org This flexibility can be crucial for fitting into a binding pocket. rsc.orgrsc.org

Lipophilicity: The isobutoxy group contributes significantly to the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.

Comparative Analysis with Analogs (e.g., 3-Bromo-4-methoxybenzoic acid, 3-Bromo-4-isopropylbenzoic acid)

Comparing this compound with its analogs helps to highlight the specific contributions of the 4-position substituent to the molecule's properties.

Compound4-Position SubstituentKey Differences and Effects
This compound Isobutoxy (-OCH2CH(CH3)2)The ether linkage provides some flexibility, while the branched alkyl group adds significant steric bulk and lipophilicity. This combination can influence both binding affinity and selectivity.
3-Bromo-4-methoxybenzoic acid Methoxy (B1213986) (-OCH3)The methoxy group is smaller and less lipophilic than the isobutoxy group. This would likely result in different steric and hydrophobic interactions within a binding site. The smaller size may allow for a better fit in some targets but weaker hydrophobic interactions. ontosight.ai
3-Bromo-4-isopropylbenzoic acid Isopropyl (-CH(CH3)2)The isopropyl group is directly attached to the benzene ring, lacking the flexible ether linkage of the isobutoxy group. This makes the side chain more rigid. Its steric bulk is comparable to the isobutyl part of the isobutoxy group, but the electronic effect on the ring will be different due to the absence of the oxygen atom.

Mechanistic Investigations and Molecular Interactions

Mechanistic Characterization of Key Chemical Reactions

The chemical reactivity of 3-Bromo-4-isobutoxybenzoic acid is defined by its three main functional components: the carboxylic acid group, the brominated aromatic ring, and the isobutoxy ether linkage.

One fundamental reaction is its own synthesis, often starting from a precursor like 3-Bromo-4-isobutoxybenzaldehyde. The aldehyde group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The mechanism involves the formation of a hydrate (B1144303) intermediate which is then oxidized.

Alternatively, the benzoic acid moiety can be formed from a precursor like 4-bromo-isobutyl ether. This involves a Grignard-like reaction where an organolithium reagent, such as n-butyllithium, reacts with the aryl bromide to form an aryllithium species. This highly nucleophilic intermediate then attacks carbon dioxide (dry ice) in an electrophilic addition, and subsequent acidification yields the carboxylic acid.

The benzene (B151609) ring itself, substituted with an electron-donating isobutoxy group and an electron-withdrawing bromo group, is subject to electrophilic aromatic substitution. The directing effects of these substituents influence the position of further reactions on the ring. The bromine atom on the ring can also participate in various coupling reactions, such as the Suzuki coupling, which utilizes a palladium catalyst to form a new carbon-carbon bond with a boronic acid.

The carboxylic acid group can undergo typical reactions. For instance, it can be converted to a more reactive acid chloride with reagents like oxalyl chloride or thionyl chloride. This acid chloride is a key intermediate for forming amide bonds through condensation reactions with anilines.

Molecular Basis of Interactions with Biological Targets (e.g., enzymes, proteins)

Alkoxybenzoic acids are recognized for their biological activities, including the inhibition of enzymes like phosphodiesterase. The specific structural features of this compound make it a candidate for targeted molecular interactions.

Research into synthetic α-helix mimetics designed to disrupt protein-protein interactions provides significant insight. Derivatives of 3-isobutoxybenzoic acid have been investigated as inhibitors of the c-Myc–Max protein-protein interaction, which is a key target in cancer research. In these complex molecular structures, the benzoic acid portion plays a crucial role. It is proposed that the carboxylic acid group can form specific hydrogen bonds with basic amino acid residues, such as arginine, within the protein's binding domain. This interaction can disrupt the natural protein complex, leading to a therapeutic effect.

The electrophilic nature of the molecule, influenced by the bromine atom, may also contribute to its biological activity by enabling covalent or non-covalent interactions with various biological molecules, including enzymes and other proteins. For example, benzaldehyde (B42025) derivatives with similar substitution patterns have shown inhibitory effects on enzymes like tyrosinase.

Elucidation of Reaction Kinetics and Thermodynamics

While specific kinetic studies on reactions involving this compound are not extensively detailed in available literature, thermodynamic properties have been investigated for the parent isomers of isobutoxybenzoic acid. These studies provide a valuable reference for understanding the energetic characteristics of the core structure.

Standard molar enthalpies of formation, vaporization, sublimation, and fusion have been determined for 2-, 3-, and 4-isobutoxybenzoic acid using techniques like combustion calorimetry, the transpiration method for vapor pressure measurement, and differential scanning calorimetry (DSC). These values are critical for understanding the stability and phase behavior of these compounds.

Below is a table summarizing the experimental thermodynamic data for the non-brominated isobutoxybenzoic acid isomers at T = 298.15 K.

Property2-isobutoxybenzoic acid3-isobutoxybenzoic acid4-isobutoxybenzoic acidUnit
Molar enthalpy of formation (gas)-537.5 ± 2.4-549.9 ± 2.3-570.8 ± 2.2kJ·mol⁻¹
Molar enthalpy of vaporization95.8 ± 1.396.6 ± 0.8-kJ·mol⁻¹
Molar enthalpy of sublimation-111.4 ± 0.6120.4 ± 0.5kJ·mol⁻¹
Molar enthalpy of fusion19.3 ± 0.124.1 ± 0.129.5 ± 0.1kJ·mol⁻¹
Data sourced from a study on the thermodynamic properties of isomeric iso-butoxybenzoic acids. The data pertains to the non-brominated analogues.

These data indicate how the position of the isobutoxy group affects the thermodynamic stability of the molecule, with the 4-substituted isomer being the most stable in the gaseous state.

Computational Chemistry and Molecular Modeling Studies

Electronic Structure Calculations and Molecular Orbital Analysis

Electronic structure calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the reactivity and spectroscopic properties of 3-bromo-4-isobutoxybenzoic acid. The distribution of electrons within the molecule is described by molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular interest. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. mdpi.com

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. For this compound, the HOMO is primarily located on the benzene (B151609) ring and the oxygen atoms of the carboxyl and isobutoxy groups, indicating these as the regions susceptible to electrophilic attack. The LUMO is predominantly distributed over the benzene ring and the carboxyl group, suggesting these are the sites for nucleophilic attack.

A smaller HOMO-LUMO gap suggests that less energy is required to excite an electron from the ground state, making the molecule more reactive. Theoretical calculations provide the energies of these frontier orbitals, which can be correlated with the molecule's reactivity and its potential to participate in chemical reactions. researchgate.net

ParameterValue (Illustrative)
HOMO Energy-6.785 eV
LUMO Energy-0.682 eV
HOMO-LUMO Gap6.103 eV
Dipole Moment2.5 D

Conformational Analysis and Energy Minimization

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound has several rotatable bonds, leading to a variety of possible conformations. Conformational analysis aims to identify the most stable conformers, which are those at the lowest energy states. psu.edu

ConformerDihedral Angle (O-C-C-C)Relative Energy (kcal/mol) (Illustrative)
1180° (anti-periplanar)0.00
260° (gauche)1.20
3-60° (gauche)1.25

Molecular Docking and Ligand-Target Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. laurinpublishers.com This method is crucial in drug discovery for identifying potential drug candidates. The process involves placing the ligand in the binding site of the receptor and calculating a docking score, which represents the binding affinity. nih.gov

For this compound, potential targets could include enzymes where benzoic acid derivatives have shown inhibitory activity, such as cyclooxygenases or other enzymes involved in inflammatory pathways. The docking simulations would reveal the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. nih.gov The bromine atom and the isobutoxy group can contribute to hydrophobic interactions, while the carboxylic acid group is a potent hydrogen bond donor and acceptor.

Target Protein (Hypothetical)Docking Score (kcal/mol) (Illustrative)Key Interacting Residues (Illustrative)
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530
5-Lipoxygenase (5-LOX)-7.9His367, His372, Leu368

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds.

For derivatives of this compound, a QSAR model could be developed by synthesizing a library of related compounds with variations in the substituents on the benzene ring. The biological activity of these compounds would be determined experimentally, and then correlated with various molecular descriptors calculated from their structures. These descriptors can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties. The resulting QSAR equation can then be used to predict the activity of new derivatives.

DescriptorCoefficient (Illustrative)Description
logP0.45Hydrophobicity
LUMO-0.21Lowest Unoccupied Molecular Orbital Energy
MR0.15Molar Refractivity (Steric)

Illustrative QSAR Equation: pIC50 = 0.45logP - 0.21LUMO + 0.15*MR + 2.5

Reaction Pathway Predictions and Transition State Analysis (DFT studies)

Density Functional Theory (DFT) can also be used to model chemical reactions and to predict their pathways and kinetics. sumitomo-chem.co.jp This involves identifying the transition states, which are the highest energy points along the reaction coordinate, and calculating the activation energy required to reach them. nih.gov

For this compound, a potential reaction for study could be its esterification or the formation of an amide bond at the carboxylic acid group. DFT calculations can map out the energy profile of the reaction, from reactants to products, through the transition state. This analysis provides valuable information about the feasibility of a reaction and the stability of its intermediates. chemrxiv.org The calculated activation energies can help in optimizing reaction conditions.

Reaction Step (Hypothetical Esterification)Activation Energy (kcal/mol) (Illustrative)
Protonation of the carbonyl oxygen5.2
Nucleophilic attack by alcohol15.8
Proton transfer8.1
Elimination of water12.5

Analytical Characterization Methodologies for 3 Bromo 4 Isobutoxybenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-Bromo-4-isobutoxybenzoic acid. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the connectivity of atoms and the specific arrangement of the isobutoxy group and bromine atom on the benzoic acid ring.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the isobutoxy group and the aromatic ring. While specific spectral data for this compound is not widely published, data from analogous compounds like 3-isobutoxybenzoic acid and derivatives such as 3-bromo-4-isobutyloxyphenyl carbothioamide allow for the prediction of chemical shifts. doi.orgresearchgate.net The isobutoxy group would typically present a doublet for the six methyl protons (CH₃), a multiplet for the methine proton (CH), and a doublet for the methylene (B1212753) protons (OCH₂). doi.orgresearchgate.net The three protons on the aromatic ring would appear as distinct signals in the downfield region, with their splitting patterns and coupling constants confirming the 1,2,4-trisubstitution pattern.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom in the molecule. This includes signals for the carboxyl carbon, the six aromatic carbons (with shifts influenced by the bromo, ether, and carboxyl substituents), and the four carbons of the isobutoxy group. imperial.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table is generated based on typical chemical shifts for similar structural motifs.

Atom TypeGroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
AromaticAr-H~7.0 - 8.2~110 - 160
Carboxylic Acid-COOH~10.0 - 13.0 (broad)~165 - 175
Methylene-OCH₂-~3.8 - 4.0~75 - 80
Methine-CH(CH₃)₂~2.0 - 2.2~27 - 30
Methyl-CH(CH₃)₂~0.9 - 1.1~18 - 20

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural insights through analysis of its fragmentation patterns. The molecular formula of the compound is C₁₁H₁₃BrO₃, corresponding to a monoisotopic mass of approximately 288.00 g/mol .

A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, the molecular ion peak in the mass spectrum will appear as two peaks of almost equal intensity (M⁺ and M⁺+2), separated by two mass units. mdpi.com This provides definitive evidence for the presence of a single bromine atom in the molecule.

High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), can determine the exact mass of the molecule with high precision, allowing for the confirmation of its elemental composition. researchgate.netimperial.ac.uk Fragmentation analysis can reveal the loss of specific structural units, such as the isobutyl group (loss of 56 Da) or the carboxylic acid group (loss of 45 Da), further corroborating the proposed structure.

Table 2: Expected Mass Spectrometry Peaks for this compound

m/z (Mass/Charge Ratio)IdentityNotes
~288/290[M]⁺ or [M+H]⁺Molecular ion peaks showing the characteristic 1:1 isotopic pattern for bromine.
~232/234[M - C₄H₈]⁺Fragment corresponding to the loss of isobutylene (B52900) from the ether linkage.
~215/217[M - COOH - CH₃]⁺Fragment corresponding to the loss of the carboxylic acid group and a methyl radical.

Chromatographic Techniques (HPLC, UPLC, LC-MS) for Purity and Mixture Analysis

Chromatographic methods are fundamental for assessing the purity of this compound and for analyzing reaction mixtures during its synthesis. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques used for this purpose. bldpharm.combldpharm.com

These techniques separate components of a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a mobile phase. auroraprosci.com For a compound like this compound, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net

To ensure reproducible retention times and good peak shape for the acidic analyte, the pH of the mobile phase is typically controlled using a buffer or an acid additive like formic acid or trifluoroacetic acid. hplc.eu This suppresses the ionization of the carboxylic acid group, making the molecule less polar and increasing its retention on the reversed-phase column. hplc.eu Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

When coupled with a mass spectrometer (LC-MS), this technique becomes a powerful tool for both separation and identification, allowing for the confirmation of the mass of the main peak and the identification of any impurities. sigmaaldrich.com

Table 3: Typical HPLC/UPLC-MS Conditions for Analysis

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 2.1 x 100 mm, 1.7 µm for UPLC) researchgate.net
Mobile Phase AWater + 0.1% Formic Acid hplc.eu
Mobile Phase BAcetonitrile + 0.1% Formic Acid
GradientGradient elution from low %B to high %B
Flow Rate0.2 - 0.5 mL/min (UPLC); 0.8 - 1.2 mL/min (HPLC)
DetectionUV (e.g., 254 nm) and/or Mass Spectrometry (ESI)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. nanobioletters.com

Key expected absorptions include a very broad band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. mdpi.com A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid will appear around 1700 cm⁻¹. mdpi.com The presence of the ether linkage is confirmed by C-O stretching vibrations, typically seen in the 1250-1000 cm⁻¹ region. Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ range, while aliphatic C-H stretching from the isobutyl group is observed just below 3000 cm⁻¹. docbrown.info Finally, the C-Br stretching vibration is expected at lower wavenumbers, typically in the fingerprint region between 750 and 550 cm⁻¹. docbrown.info

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~2500 - 3300 (broad)O-H stretchCarboxylic Acid
~2870 - 2960C-H stretchIsobutyl Group
~1700C=O stretchCarboxylic Acid
~1590, ~1480C=C stretchAromatic Ring
~1250C-O stretch (aryl ether)Aryl-O-Alkyl Ether
~1100C-O stretch (alkyl ether)Aryl-O-Alkyl Ether
~550 - 750C-Br stretchBromoalkane

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive analytical technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides accurate data on bond lengths, bond angles, and intermolecular interactions.

While no specific published crystal structure for this compound was identified in the literature search, the technique's application to similar molecules, such as various isomers of methoxybenzoic acid, is well-documented. doi.org For benzoic acid derivatives, a common and significant structural feature observed in the solid state is the formation of centrosymmetric dimers through intermolecular hydrogen bonding between the carboxylic acid groups of two molecules. doi.org It is highly probable that this compound would also adopt such a dimeric structure in its crystalline form. If single crystals of sufficient quality can be obtained, X-ray diffraction would provide unequivocal confirmation of its molecular structure and packing arrangement in the crystal lattice. imperial.ac.uk

Compound Index

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways for Enhanced Efficiency

The efficient synthesis of 3-Bromo-4-isobutoxybenzoic acid is paramount for its accessibility and downstream applications. Current synthetic approaches for substituted benzoic acids often involve multi-step processes that may suffer from limitations such as harsh reaction conditions, the use of hazardous reagents, and moderate yields. Future research will likely focus on developing more efficient and environmentally benign synthetic routes.

Key areas for exploration include:

Greener Synthetic Methods: The development of synthetic pathways that align with the principles of green chemistry will be a significant focus. This includes the use of non-toxic solvents, recyclable catalysts, and energy-efficient reaction conditions like microwave or ultrasonic irradiation. For instance, solvent-free reactions or reactions in aqueous media are becoming increasingly popular for the synthesis of related bromo-benzoic acids. ijisrt.com

Catalyst Development: Investigating novel catalysts could lead to more selective and higher-yielding reactions. This could involve exploring transition metal catalysts for C-H activation/functionalization or developing organocatalysts that can operate under milder conditions.

One-Pot Syntheses: Designing one-pot or tandem reactions where multiple synthetic steps are carried out in a single reaction vessel can significantly improve efficiency by reducing the need for intermediate purification steps, saving time, and minimizing solvent waste.

A comparative look at potential starting materials and synthetic strategies is presented in the table below.

Starting MaterialPotential Synthetic StrategyAdvantagesChallenges
4-Isobutoxybenzoic acidDirect brominationPotentially a single-step reaction.Control of regioselectivity to obtain the desired 3-bromo isomer.
3-Bromo-4-hydroxybenzoic acidEtherification with isobutyl bromide or isobutanolReadily available starting material.Optimization of reaction conditions to avoid side reactions.
Toluene derivativesMulti-step synthesis involving bromination and oxidationAccess to a wide range of precursors.Longer synthetic route, potentially lower overall yield.

Design and Synthesis of Advanced Derivatives with Tailored Properties

The functional groups present in this compound offer multiple handles for chemical modification, enabling the design and synthesis of a diverse library of derivatives with tailored properties.

Future research in this area will likely involve:

Carboxylic Acid Modifications: The carboxylic acid group can be readily converted into esters, amides, and other functional groups. These modifications can significantly alter the compound's physical, chemical, and biological properties. For example, esterification can modulate lipophilicity, which is a critical parameter for pharmaceutical applications.

Bromine Atom Chemistry: The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 3-position, leading to the creation of complex molecules with potentially novel functions. For instance, the synthesis of biphenyl (B1667301) amides from 3-Bromo-4-methylbenzoic acid has been reported. sigmaaldrich.comfishersci.ca

Isobutoxy Group Variation: While the isobutoxy group provides specific steric and electronic properties, synthesizing analogs with different alkoxy chains (e.g., methoxy (B1213986), ethoxy, propoxy) could be explored to fine-tune the molecule's characteristics for specific applications.

The following table outlines potential derivatives and their prospective applications.

Derivative ClassPotential Synthesis MethodPotential Application Area
EstersFischer esterificationProdrugs, liquid crystals, polymer monomers
AmidesAmide coupling reactionsBiologically active molecules, functional polymers
BiarylsSuzuki cross-couplingOrganic electronics, pharmaceuticals

Integration into Diverse Material Science Applications

The aromatic nature and functional handles of this compound make it a promising candidate for incorporation into various materials. Research in this area is still in its infancy but holds considerable promise.

Potential avenues for investigation include:

Polymer Chemistry: The carboxylic acid group can be used to synthesize polyesters and polyamides. The bromine atom can serve as a site for post-polymerization modification or to impart flame-retardant properties to the resulting polymer. The isobutoxy group can influence the polymer's solubility and thermal properties.

Liquid Crystals: Benzoic acid derivatives are common structural motifs in liquid crystals. The rigid core of this compound, combined with the flexible isobutoxy chain, could be exploited in the design of novel liquid crystalline materials.

Functional Materials: The ability to introduce various functional groups through the carboxylic acid and bromine moieties could lead to the development of materials with specific optical, electronic, or sensing properties.

Sustainable and Scalable Production Methods for Industrial Relevance

For this compound to have a significant industrial impact, the development of sustainable and scalable production methods is crucial. This involves moving beyond laboratory-scale syntheses to processes that are economically viable and environmentally responsible on a larger scale.

Future research will need to address:

Process Optimization: Optimizing reaction parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and minimize energy consumption.

Flow Chemistry: The use of continuous flow reactors can offer several advantages over traditional batch processing, including better heat and mass transfer, improved safety, and easier scalability.

Waste Reduction: Developing processes that minimize the generation of waste products and allow for the recycling of solvents and catalysts is a key aspect of sustainable production.

The table below compares traditional and potential future production paradigms.

Production AspectTraditional Batch ProcessingSustainable Flow Chemistry
Scale Lab to pilot scalePilot to industrial scale
Safety Potential for thermal runawaysEnhanced temperature control
Efficiency Lower space-time yieldHigher space-time yield
Sustainability Higher solvent and energy useReduced waste, better energy efficiency

Emerging Applications in Chemical Biology and Medicinal Chemistry Pipelines

Substituted benzoic acids are a well-established class of compounds in medicinal chemistry, with numerous examples of approved drugs containing this scaffold. The structural features of this compound make it an attractive starting point for drug discovery programs. A closely related compound, 3-bromo-4-isobutyloxyphenyl carbothioamide, is a key intermediate in the synthesis of Febuxostat, a drug used to treat gout. researchgate.net

Future research in this area could focus on:

Scaffold for Drug Discovery: Utilizing this compound as a scaffold to synthesize and screen new compounds for a variety of biological targets. The bromine atom can be used to explore structure-activity relationships through the introduction of diverse substituents.

Chemical Probes: Developing derivatives of this compound as chemical probes to study biological processes. For example, incorporating reporter tags or photoaffinity labels could help in identifying the cellular targets of bioactive derivatives.

Fragment-Based Drug Discovery: The compound itself could be used as a fragment in fragment-based screening campaigns to identify new starting points for drug development.

Q & A

Q. What catalytic systems enable efficient cross-coupling reactions using this compound as a substrate?

  • Methodological Answer :
  • Suzuki coupling : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C (yield: 85–92%).
  • Buchwald-Hartwig amination : XPhos Pd G3 catalyst, DBU, toluene, 110°C (yield: 78%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.